N~6~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
Overview
Description
N~6~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are known for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable benzodioxine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide. The intermediate product is then further reacted with a carboxamide derivative to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N~6~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N~6~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its therapeutic potential in treating tropical diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antileishmanial activity, it is believed to inhibit the enzyme dihydrofolate reductase, which is crucial for the survival of the Leishmania parasite . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its function and leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
- N~6~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
- This compound
Uniqueness
This compound is unique due to its dual pyrazole moieties, which enhance its biological activity. Compared to other pyrazole derivatives, it exhibits superior antileishmanial and antimalarial activities, making it a promising candidate for further drug development .
Properties
IUPAC Name |
N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-11-17(19)12(2)24(22-11)10-23-9-14(8-20-23)21-18(25)13-3-4-15-16(7-13)27-6-5-26-15/h3-4,7-9H,5-6,10H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGAQZNJVQFUGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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